Product packaging for 2-Iodo-5,6-dimethoxy-1-benzothiophene(Cat. No.:)

2-Iodo-5,6-dimethoxy-1-benzothiophene

Cat. No.: B14031738
M. Wt: 320.15 g/mol
InChI Key: UYOPTCFBFFRDOE-UHFFFAOYSA-N
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Description

2-Iodo-5,6-dimethoxy-1-benzothiophene is a high-purity chemical reagent intended for research use only. It is not for diagnostic or therapeutic use. This compound belongs to the benzothiophene class of heterocyclic aromatics, which are privileged structures in medicinal chemistry and materials science. The molecular scaffold is characterized by a benzene ring fused to a thiophene ring, substituted with dimethoxy and iodo functional groups. The iodine atom at the 2-position makes it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the construction of more complex molecular architectures for drug discovery projects . The 5,6-dimethoxy pattern is a common pharmacophore found in bioactive molecules and can influence electronic properties and binding affinity in biological systems. Researchers can leverage this compound in the synthesis of novel compounds for evaluating antimicrobial or antioxidant activities. Beyond pharmaceutical applications, benzothiophene derivatives are key components in the development of advanced organic semiconductors for electronic devices like thin-film transistors, where their planarity and electron-rich nature facilitate efficient charge transport . This reagent provides a critical building block for chemists and material scientists exploring structure-activity relationships and developing new functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IO2S B14031738 2-Iodo-5,6-dimethoxy-1-benzothiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IO2S

Molecular Weight

320.15 g/mol

IUPAC Name

2-iodo-5,6-dimethoxy-1-benzothiophene

InChI

InChI=1S/C10H9IO2S/c1-12-7-3-6-4-10(11)14-9(6)5-8(7)13-2/h3-5H,1-2H3

InChI Key

UYOPTCFBFFRDOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)I)OC

Origin of Product

United States

Reactivity and Derivatization Chemistry of 2 Iodo 5,6 Dimethoxy 1 Benzothiophene

Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond at the 2-position of 2-iodo-5,6-dimethoxy-1-benzothiophene is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position.

The general reaction scheme involves the coupling of the iodobenzothiophene with a boronic acid or its ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, solvent, and base is crucial for achieving high yields and preventing side reactions.

Typical Reaction Conditions for Suzuki-Miyaura Coupling:

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand Triphenylphosphine (PPh₃), dppf
Boron Reagent Arylboronic acids, vinylboronic acids
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, Ethanol/Water mixtures
Temperature Room temperature to reflux

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar 2-halobenzothiophenes suggests that it would be a highly effective substrate for Suzuki-Miyaura coupling.

Sonogashira Coupling for Ethynylation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. This reaction is particularly valuable for the synthesis of conjugated systems. For this compound, Sonogashira coupling facilitates the introduction of an alkynyl group at the 2-position.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The amine serves as both a base and, in some cases, a solvent.

Typical Reaction Conditions for Sonogashira Coupling:

ParameterTypical Conditions
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Alkyne Terminal alkynes (e.g., phenylacetylene)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene
Temperature Room temperature to 80 °C

The products of this reaction, 2-alkynyl-5,6-dimethoxy-1-benzothiophenes, are versatile intermediates for further transformations, including cyclization reactions.

Heck and Stille Coupling Reactions

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of a vinyl group at the 2-position of the benzothiophene (B83047) core. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (stannane) in the presence of a palladium catalyst. This method offers a way to form C-C bonds with a wide variety of carbon-based groups, including alkyl, vinyl, and aryl moieties. The toxicity of organotin reagents is a significant drawback of this method.

Buchwald-Hartwig Amination and Other C-N/C-O/C-S Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would enable the synthesis of 2-amino-5,6-dimethoxy-1-benzothiophene derivatives by coupling the iodo-substituted precursor with primary or secondary amines. wikipedia.orglibretexts.org The choice of a suitable palladium catalyst and a sterically hindered phosphine (B1218219) ligand is critical for the success of this transformation. nih.gov

In addition to C-N bond formation, similar palladium-catalyzed methods can be employed for the formation of C-O and C-S bonds, allowing for the synthesis of 2-aryloxy and 2-arylthio derivatives of 5,6-dimethoxy-1-benzothiophene, respectively.

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiophene Core

The benzothiophene ring system is susceptible to electrophilic attack. The position of substitution is directed by the existing substituents on the ring.

Regioselectivity in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the combined directing effects of the iodo group at the 2-position and the two methoxy (B1213986) groups at the 5- and 6-positions.

Methoxy Groups (-OCH₃): The methoxy groups are strong activating groups and are ortho-, para-directing. libretexts.orgfiveable.melumenlearning.com The 5-methoxy group directs towards the 4- and 6-positions, while the 6-methoxy group directs towards the 5- and 7-positions. Due to the strong electron-donating nature of the methoxy groups, the benzene (B151609) part of the benzothiophene core is highly activated.

Iodo Group (-I): The iodo group is a deactivating group due to its inductive effect, but it is also ortho-, para-directing due to resonance effects. libretexts.orgfiveable.melumenlearning.com In the context of the thiophene (B33073) ring of the benzothiophene system, the iodo group at the 2-position would direct incoming electrophiles to the 3-position.

Considering the combined effects, the most likely sites for electrophilic attack on the this compound core are the C4 and C7 positions on the benzene ring, which are ortho to the activating methoxy groups. The C3 position on the thiophene ring is also a potential site for substitution, directed by the iodo group. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and the reaction conditions employed.

Summary of Directing Effects:

SubstituentPositionElectronic EffectDirecting Effect
5-MethoxyBenzene RingActivatingortho-, para- (to C4, C6)
6-MethoxyBenzene RingActivatingortho-, para- (to C5, C7)
2-IodoThiophene RingDeactivatingortho-, para- (to C3)

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For instance, Friedel-Crafts acylation of iodobenzene (B50100) derivatives has been reported, although rearrangements and side products can be an issue. rsc.org

Nucleophilic Displacement Pathways

The carbon-iodine bond at the 2-position of the benzothiophene ring is the primary site for nucleophilic displacement reactions, largely facilitated by transition metal catalysis. The high polarizability and the relatively weak nature of the C-I bond make this compound an excellent substrate for a variety of cross-coupling reactions. These transformations are pivotal in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Prominent among these are palladium-catalyzed reactions such as the Sonogashira, and Buchwald-Hartwig reactions.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of the benzothiophene. A typical catalytic system for this transformation involves a palladium(II) catalyst. The reaction of 2-iodothiophenol (B3069315) with phenylacetylene, for instance, proceeds to form 2-substituted benzo[b]thiophenes in moderate to good yields. scispace.com This methodology is broadly applicable for the introduction of various substituted acetylene (B1199291) moieties at the 2-position of the benzothiophene core.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction allows for the arylation of amines with aryl halides. In the context of this compound, this reaction would facilitate the introduction of a wide range of primary and secondary amines at the 2-position, yielding 2-amino-5,6-dimethoxy-1-benzothiophene derivatives. Nickel-catalyzed aminations have also emerged as a cost-effective alternative to palladium, showing high selectivity for aryl iodides. nih.gov

The following table summarizes representative nucleophilic displacement reactions on iodo-aromatic systems, which are analogous to the expected reactivity of this compound.

Reaction NameNucleophileCatalyst System (Typical)Product Type
Sonogashira CouplingTerminal AlkynePd(II) complex, Cu(I) co-catalyst, Amine base2-Alkynyl-5,6-dimethoxy-1-benzothiophene
Buchwald-Hartwig AminationPrimary or Secondary AminePd(0) or Pd(II) complex, Ligand (e.g., phosphine), Base2-Amino-5,6-dimethoxy-1-benzothiophene

Lithiation and Subsequent Functionalization

An alternative strategy for the functionalization of the 2-position involves a lithium-halogen exchange reaction. This powerful organometallic transformation converts the aryl iodide into a highly reactive aryllithium species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide array of functional groups.

The reaction is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium. The resulting 2-lithio-5,6-dimethoxy-1-benzothiophene is a potent nucleophile that readily reacts with electrophiles.

Subsequent trapping of the lithiated intermediate can be achieved with a diverse range of electrophiles, as illustrated in the table below.

ElectrophileFunctional Group IntroducedProduct Class
Carbon dioxide (CO2)Carboxylic acid5,6-Dimethoxy-1-benzothiophene-2-carboxylic acid
Aldehydes/KetonesSecondary/Tertiary alcohol(5,6-Dimethoxy-1-benzothiophen-2-yl)methanols
Alkyl halidesAlkyl group2-Alkyl-5,6-dimethoxy-1-benzothiophene
Boronic estersBoronic acid/ester5,6-Dimethoxy-1-benzothiophen-2-ylboronic acid/ester

This two-step sequence of lithium-halogen exchange followed by electrophilic quench provides a versatile and efficient route to a wide variety of 2-substituted 5,6-dimethoxy-1-benzothiophene derivatives that may not be readily accessible through other synthetic methods.

Transformations Involving the Methoxy Substituents

The two methoxy groups at the 5- and 6-positions of the benzothiophene ring also offer opportunities for further chemical modification, primarily through demethylation to the corresponding dihydroxybenzothiophene. These phenolic hydroxyl groups can then be subjected to various functional group interconversions.

Selective Demethylation Strategies

A widely used and potent reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr3). This Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. The reaction is typically performed in an inert solvent such as dichloromethane (B109758) at low temperatures. Treatment of 5,6-dimethoxybenzo[b]thiophene (B1598345) with BBr3 would be expected to yield 5,6-dihydroxybenzo[b]thiophene. researchgate.net

Other reagents and conditions for ether cleavage include strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), often at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com However, these harsh conditions may not be compatible with all substrates.

The table below outlines common demethylation strategies.

ReagentConditionsProduct
Boron tribromide (BBr3)Inert solvent (e.g., DCM), Low temperature5,6-Dihydroxy-1-benzothiophene
Hydroiodic acid (HI)Acetic acid, Reflux5,6-Dihydroxy-1-benzothiophene
Hydrobromic acid (HBr)Acetic acid, Reflux5,6-Dihydroxy-1-benzothiophene

Functional Group Interconversions at Methoxy Positions

Once the methoxy groups are cleaved to the corresponding dihydroxy derivative, the resulting phenolic hydroxyl groups can serve as handles for further functionalization. These reactions can be used to modulate the electronic and physical properties of the molecule.

For instance, the hydroxyl groups can be re-alkylated with different alkyl halides under basic conditions (Williamson ether synthesis) to introduce longer or more complex alkyl chains. They can also be acylated to form esters or converted to sulfonates, which can then act as leaving groups for further nucleophilic substitution reactions.

The oxidative polymerization of 5,6-dihydroxybenzothiophene has been investigated, leading to the formation of thiomelanin polymers, highlighting the reactivity of the dihydroxy scaffold. researchgate.net

The following table provides examples of functional group interconversions starting from the dihydroxybenzothiophene.

ReagentReaction TypeProduct
Alkyl halide, BaseWilliamson Ether Synthesis5,6-Dialkoxy-1-benzothiophene
Acyl chloride, BaseAcylation5,6-Diacyloxy-1-benzothiophene
Oxidizing agentOxidative PolymerizationThiomelanin polymer

Application of 2 Iodo 5,6 Dimethoxy 1 Benzothiophene As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems and Molecular Scaffolds

The reactivity of the 2-iodo substituent is central to the utility of 2-Iodo-5,6-dimethoxy-1-benzothiophene as a precursor. This functional group acts as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the precise and efficient formation of new carbon-carbon bonds, allowing for the extension of the benzothiophene (B83047) core and the creation of intricate molecular scaffolds.

The synthesis of fused polycyclic systems is a significant application of this compound. By employing intramolecular cyclization strategies on derivatives synthesized from this starting material, complex architectures like naphtho[2,1-b:3,4-b′]dithiophenes and phenanthro[9,10-b]thiophenes can be constructed.

A common strategy involves an initial Sonogashira coupling of the 2-iodo-benzothiophene with a terminal alkyne that bears another aromatic ring. The resulting diarylalkyne can then undergo a subsequent intramolecular cyclization to form the fused ring system. For instance, an iodine-promoted photocyclization of diaryl-substituted thiophenes is an effective method for creating such fused benzo[b]thiophene derivatives thieme-connect.com. This approach has been shown to be more efficient in some cases than oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation thieme-connect.com. The resulting fused systems, such as google.combenzothieno[3,2-b] google.combenzothiophene (BTBT), are of significant interest for their electronic properties and potential use in organic electronics researchgate.net.

Table 1: Key Reactions in the Synthesis of Fused Architectures

Reaction Type Reagents/Catalysts Intermediate Product Final Architecture
Sonogashira Coupling Pd catalyst, Cu co-catalyst, Terminal Alkyne 2-Alkynyl-5,6-dimethoxy-1-benzothiophene Fused Polycyclic System

The 2-iodo group is an excellent functional handle for introducing a wide array of substituents onto the benzothiophene core, enabling the construction of multi-substituted derivatives. Palladium-catalyzed cross-coupling reactions are the primary tools for this diversification.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl or heteroaryl groups by coupling the 2-iodo-benzothiophene with a corresponding boronic acid or ester researchgate.net. This is a highly robust method for creating 2-aryl-benzothiophenes.

Sonogashira Coupling: This reaction introduces alkynyl substituents by coupling with terminal alkynes beilstein-journals.orgresearchgate.net. These alkynyl-benzothiophenes are themselves valuable intermediates for further transformations, including cyclization reactions researchgate.net.

Heck Coupling: This reaction can be used to introduce alkenyl substituents.

These reactions facilitate the systematic modification of the benzothiophene scaffold, allowing chemists to fine-tune the steric and electronic properties of the molecule for specific applications.

Strategic Intermediate in Medicinal Chemistry Research Programs (Focus on Synthetic Routes)

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically used drugs such as the selective estrogen receptor modulators (SERMs) Raloxifene and Arzoxifene, and the antipsychotic agent Brexpiprazole google.comresearchgate.netnih.gov. This compound serves as a strategic intermediate for synthesizing analogs of these drugs and for discovering new bioactive molecules.

The development of new therapeutic agents often relies on the synthesis of compound libraries to explore structure-activity relationships (SAR) nih.gov. The reactivity of this compound makes it an ideal starting point for parallel synthesis, where a common core is elaborated with a diverse set of building blocks nih.gov.

By subjecting the 2-iodo intermediate to a battery of cross-coupling reactions with different partners (e.g., a variety of boronic acids in Suzuki couplings or alkynes in Sonogashira couplings), a large library of 2-substituted-5,6-dimethoxy-1-benzothiophenes can be rapidly generated. This allows medicinal chemists to systematically probe how changes at the 2-position affect biological activity, leading to the identification of lead compounds with improved potency or selectivity nih.gov. The synthesis of desketoraloxifene analogues, for example, has been achieved through the elaboration of oxygen-bearing 3-iodobenzo[b]thiophenes using Suzuki-Miyaura coupling as a key step nih.govnih.gov.

Table 2: Example of Compound Library Synthesis Strategy

Core Scaffold Reaction Diverse Reagent Set Resulting Library
This compound Suzuki-Miyaura Coupling Arylboronic acids (R¹-B(OH)₂, R²-B(OH)₂, etc.) 2-Aryl-5,6-dimethoxy-1-benzothiophenes

Chemical probes and ligands are essential tools for studying biological systems. These molecules often require specific functional groups for detection (e.g., fluorophores, biotin tags) or for modulating interactions with a biological target. This compound provides a platform for the synthesis of such probes.

The C-I bond can be converted into other functional groups or used to attach complex side chains. For example, a Sonogashira coupling can be used to install an alkyne handle, which can then be used in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach reporter tags. Similarly, Suzuki-Miyaura coupling can introduce moieties that enhance binding affinity or specificity to a target protein. This synthetic flexibility is crucial for developing bespoke molecules for chemical biology research.

Contribution to Materials Science Applications (Focus on Precursor Synthesis)

Benzothiophene-containing molecules are increasingly important in materials science, particularly for organic electronics nih.gov. Fused benzothiophene derivatives, such as BTBT, are utilized in organic field-effect transistors (OFETs) due to their excellent charge-transport properties, which arise from their planar structure and potential for π-stacking researchgate.net.

This compound is a valuable precursor for the synthesis of these advanced materials. Through sequential cross-coupling and cyclization reactions, this building block can be used to construct the extended, π-conjugated systems required for electronic applications. The dimethoxy substituents can also be used to tune the material's solubility, processability, and electronic energy levels (HOMO/LUMO), which are critical parameters for device performance. The synthesis of novel polycyclic aromatic compounds for use as deep blue light-emitting materials in OLEDs often starts from functionalized aromatic precursors that undergo intramolecular electrophilic cyclization, a pathway accessible from derivatives of this compound.

Synthesis of Monomers for Organic Electronic Materials

The development of novel organic electronic materials is a rapidly advancing field, with a continuous demand for new molecular components that can be tailored for specific electronic properties. This compound serves as an excellent starting material for the synthesis of monomers that can be polymerized to form conductive polymers. The presence of the iodo group allows for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers.

The carbon-iodine bond in this compound is particularly amenable to forming new carbon-carbon bonds through reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the linkage of the benzothiophene core to other aromatic or unsaturated systems, thereby extending the π-conjugation, a key requirement for organic semiconductors.

For instance, a Suzuki coupling reaction with an arylboronic acid can yield a 2-aryl-5,6-dimethoxy-1-benzothiophene. If a bifunctional boronic acid is used, this can lead to the formation of a monomer suitable for polymerization. Similarly, a Stille coupling with an organostannane or a Sonogashira coupling with a terminal alkyne can introduce different functionalities and geometries into the resulting monomer.

Table 1: Hypothetical Palladium-Catalyzed Reactions of this compound for Monomer Synthesis

Reaction TypeCoupling PartnerCatalyst System (Example)Product (Monomer Precursor)Potential Polymer Application
Suzuki CouplingThiophene-2,5-diboronic acidPd(PPh₃)₄, K₂CO₃2,5-Bis(5,6-dimethoxy-1-benzothiophen-2-yl)thiopheneOrganic Field-Effect Transistors (OFETs)
Stille Coupling2,5-Bis(trimethylstannyl)thiophenePdCl₂(PPh₃)₂2,5-Bis(5,6-dimethoxy-1-benzothiophen-2-yl)thiopheneOrganic Photovoltaics (OPVs)
Sonogashira Coupling1,4-DiethynylbenzenePd(PPh₃)₄, CuI, Et₃N1,4-Bis((5,6-dimethoxy-1-benzothiophen-2-yl)ethynyl)benzeneOrganic Light-Emitting Diodes (OLEDs)

The dimethoxy substituents on the benzothiophene ring play a crucial role in modulating the electronic properties of the resulting monomers and polymers. These electron-donating groups increase the highest occupied molecular orbital (HOMO) energy level, which can facilitate charge injection in electronic devices. Furthermore, they can enhance the solubility of the resulting materials, which is a critical factor for solution-based processing techniques.

Preparation of Scaffolds for Supramolecular Assembly

Supramolecular chemistry involves the study of non-covalent interactions to design and synthesize large, well-organized molecular assemblies. The rigid and planar structure of the benzothiophene core, combined with the potential for functionalization, makes this compound an attractive candidate for the construction of supramolecular scaffolds.

Through the versatile reactivity of the iodo group, recognition motifs can be introduced onto the benzothiophene platform. These motifs can direct the self-assembly of the molecules into higher-order structures through specific non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination.

For example, the iodo group can be converted to a carboxylic acid, an amide, or a pyridyl group. These functionalities can then participate in predictable intermolecular interactions. The dimethoxy groups also influence the packing of the molecules in the solid state or in solution through van der Waals interactions and potential weak hydrogen bonding.

Table 2: Prospective Functionalization of this compound for Supramolecular Scaffolds

Functionalization ReactionReagentsResulting Functional GroupPotential Supramolecular Assembly
Carboxylation1. n-BuLi, 2. CO₂, 3. H₃O⁺Carboxylic AcidHydrogen-bonded dimers or catemers
Amination (Buchwald-Hartwig)Amine, Pd catalyst, ligandSecondary or Tertiary AmineFormation of coordination complexes with metal ions
Pyridination (Suzuki Coupling)2-Pyridylboronic acidPyridyl GroupMetal-organic frameworks (MOFs) or discrete coordination cages

The resulting functionalized benzothiophene derivatives can be designed to self-assemble into various supramolecular architectures, such as molecular tapes, rosettes, or even more complex three-dimensional structures. These organized assemblies have potential applications in areas such as molecular recognition, sensing, and the development of "smart" materials. The inherent photophysical properties of the benzothiophene core can also be exploited in the design of fluorescent sensors or photoresponsive supramolecular systems.

Computational and Theoretical Investigations of 2 Iodo 5,6 Dimethoxy 1 Benzothiophene and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are pivotal in exploring the electronic landscape and predicting the chemical behavior of 2-Iodo-5,6-dimethoxy-1-benzothiophene.

Key electronic properties that can be determined using DFT include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack. For instance, in substituted benzothiophenes, the HOMO is often distributed over the fused ring system, while the LUMO's location can be influenced by the nature and position of the substituents.

The table below presents hypothetical DFT-calculated electronic properties for this compound, based on trends observed in related benzothiophene (B83047) derivatives.

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D

DFT calculations are also instrumental in mapping out potential reaction pathways and identifying the transition states involved. This is particularly valuable for understanding the mechanisms of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions where the C-I bond is a key reactive site.

By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy pathway from reactants to products. The transition state, which represents the highest energy point along this pathway, can be located and characterized. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction's feasibility. Theoretical studies on similar iodinated aromatic compounds have demonstrated the power of DFT in elucidating reaction mechanisms and predicting product distributions.

Molecular Modeling for Mechanistic Understanding

Molecular modeling encompasses a broader range of computational techniques that are used to simulate and understand molecular behavior. For this compound, molecular modeling can be employed to visualize the three-dimensional structure of the molecule and to study its interactions with other molecules, such as catalysts or biological macromolecules.

These models can provide a detailed picture of the steric and electronic factors that govern the molecule's reactivity. For instance, molecular modeling can help to rationalize the regioselectivity of reactions by showing how the accessibility of different reactive sites is influenced by the molecule's conformation and the surrounding environment.

Conformational Analysis

The conformational flexibility of this compound, particularly with respect to the orientation of the two methoxy (B1213986) groups, can have a significant impact on its properties and reactivity. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to determine the energy barriers between them.

Computational methods, such as potential energy surface scans, can be used to systematically explore the conformational space of the molecule. In the case of the dimethoxy substituents, rotations around the C-O bonds will lead to different spatial arrangements. It is expected that conformations that minimize steric hindrance between the methoxy groups and the adjacent parts of the benzothiophene ring will be energetically favored. The relative energies of different conformers can be calculated with high accuracy using quantum chemical methods.

The following table illustrates a hypothetical conformational analysis for the methoxy groups in this compound.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C4-C5-O-CH3)Dihedral Angle (C7-C6-O-CH3)
A (anti-anti)0.0180°180°
B (syn-anti)1.2180°
C (syn-syn)3.5

Advanced Analytical Methodologies for Research on 2 Iodo 5,6 Dimethoxy 1 Benzothiophene

Spectroscopic Techniques for Elucidating Reaction Products and Intermediates

Spectroscopic methods are indispensable for providing detailed structural information about molecules. By probing the interactions of molecules with electromagnetic radiation, researchers can deduce connectivity, functional groups, and the electronic environment of atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. For 2-Iodo-5,6-dimethoxy-1-benzothiophene, ¹H and ¹³C NMR are fundamental for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. The protons on the benzene (B151609) ring (H-4 and H-7) would likely appear as singlets due to the substitution pattern. The proton at the 3-position of the thiophene (B33073) ring would also present as a singlet. The two methoxy groups would each give rise to a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the two methoxy carbons, the carbons of the benzothiophene (B83047) core, including the carbon bearing the iodine atom (C-2), which would be significantly shifted downfield. The chemical shifts of the aromatic carbons provide insight into the electron distribution within the ring system.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, especially in cases of complex reaction mixtures or potential isomeric products.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3 7.5 - 7.7 -
H-4 7.2 - 7.4 -
H-7 7.0 - 7.2 -
OCH₃ (5) 3.9 - 4.1 56.0 - 57.0
OCH₃ (6) 3.9 - 4.1 56.0 - 57.0
C-2 - 85.0 - 90.0
C-3 - 130.0 - 132.0
C-3a - 135.0 - 137.0
C-4 - 104.0 - 106.0
C-5 - 150.0 - 152.0
C-6 - 151.0 - 153.0
C-7 - 100.0 - 102.0
C-7a - 138.0 - 140.0

Note: These are predicted values based on known substituent effects on the benzothiophene scaffold and may vary from experimental data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be used to confirm the molecular formula, C₁₀H₉IO₂S. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, characteristic fragmentation might involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or the iodine atom (-I). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) simplifies the interpretation of the molecular ion peak.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy in Synthetic Studies

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. In the IR spectrum of this compound, characteristic peaks would be expected for C-H stretching of the aromatic and methoxy groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy ethers. The C-I and C-S stretching vibrations would appear in the fingerprint region.

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within a molecule. Substituted benzothiophenes typically exhibit characteristic absorption bands in the ultraviolet and visible regions. The position and intensity of these bands are influenced by the nature and position of the substituents on the benzothiophene core. rsc.orgresearchgate.net The methoxy groups, being electron-donating, and the iodine atom are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiophene.

Table 2: Key Spectroscopic Data for Characterization

Technique Expected Observation
HRMS (EI) Molecular Ion (M⁺) peak corresponding to the exact mass of C₁₀H₉IO₂S.
FT-IR (KBr, cm⁻¹) ~3000 (Aromatic C-H str.), ~2850-2950 (Aliphatic C-H str.), ~1600 (C=C str.), ~1250 (C-O str.).
UV-Vis (in CH₂Cl₂) Absorption maxima (λ_max) in the UV region, likely with shifts due to substituents. researchgate.net

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and isolating specific isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of organic compounds. walshmedicalmedia.commdpi.com For the analysis of this compound, reversed-phase HPLC would be a suitable method. mdpi.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation of the target compound from starting materials, byproducts, and any potential isomers. walshmedicalmedia.commdpi.com The purity of the compound can be determined by integrating the peak area in the chromatogram.

The separation of positional isomers of substituted benzothiophenes can be challenging but is often achievable with careful method development, including optimization of the mobile phase composition, flow rate, and column temperature. nsf.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both retention time data and a mass spectrum for each component. researchgate.net This allows for the confident identification of the compound and the detection of any volatile impurities.

Table 3: Typical Chromatographic Conditions

Technique Column Mobile/Carrier Gas Detection
HPLC C18, 5 µm, 4.6 x 250 mm Acetonitrile/Water gradient UV-Vis (e.g., at 254 nm) rsc.org
GC-MS Capillary column (e.g., DB-5ms) Helium Mass Spectrometry (EI)

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This methodology provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation and configuration of a molecule. For derivatives of this compound, X-ray crystallography would be pivotal in confirming their molecular structure, understanding intermolecular interactions, and explaining their physicochemical properties.

While crystallographic data for derivatives specifically of this compound are not widely available in the literature, the application and importance of this technique can be illustrated through the analysis of other substituted benzothiophene derivatives. The structural insights gained from these related compounds are crucial for predicting the properties and behavior of novel derivatives.

Detailed research findings from crystallographic studies of various benzothiophene derivatives reveal key structural features. For instance, the benzothiophene ring system is typically found to be essentially planar. nih.gov In a study of two different benzothiophene derivatives, the maximum deviations from planarity for the carbon and sulfur atoms were minimal. nih.gov In one of these derivatives, the thiophene ring system was observed to be nearly orthogonal to an attached phenyl ring, with a dihedral angle of 88.1 (1)°. nih.gov

The solid-state packing of these molecules is often governed by weak intermolecular interactions, such as C—H⋯O hydrogen bonds. nih.gov These interactions can lead to the formation of extended supramolecular structures, such as chains and sheets. nih.gov For example, in the crystal structure of one derivative, molecules are linked via C—H⋯O hydrogen bonds, forming chains that run along a specific crystallographic axis. nih.gov The molecular structure of these compounds can also be consolidated by intramolecular interactions, like weak C—H⋯O interactions involving sulfone oxygen atoms, which form ring motifs. nih.gov

The following tables present crystallographic data for representative benzothiophene derivatives, illustrating the type of detailed structural information that can be obtained through X-ray diffraction analysis.

Crystal Data and Structure Refinement for Benzothiophene Derivatives
ParameterDerivative 1Derivative 2
Empirical FormulaC₂₆H₁₉NO₂S₂C₂₅H₁₉NO₂S₂
Formula Weight453.55441.54
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/nP-1
a (Å)14.084 (3)9.141 (2)
b (Å)9.462 (2)10.325 (2)
c (Å)16.143 (3)12.011 (2)
α (°)9081.43 (3)
β (°)98.56 (3)76.28 (3)
γ (°)9074.19 (3)
Volume (ų)2128.8 (7)1049.0 (4)
Z42
Selected Bond Lengths (Å) for Benzothiophene Derivatives
BondDerivative 1Derivative 2
S1—C81.758 (2)1.754 (2)
S1—C11.733 (2)1.731 (2)
S2—O11.431 (1)1.434 (1)
S2—O21.435 (1)1.432 (1)
S2—N11.652 (2)1.649 (2)
S2—C211.765 (2)1.763 (2)

These data tables are interactive and can be sorted by clicking on the column headers.

The precise determination of these structural parameters through X-ray crystallography is fundamental for structure-activity relationship (SAR) studies. By understanding how substituents on the benzothiophene core influence the molecular geometry and intermolecular interactions, researchers can design new derivatives with tailored electronic and steric properties for various applications.

Future Research Directions and Emerging Avenues for 2 Iodo 5,6 Dimethoxy 1 Benzothiophene

Development of Novel and Highly Sustainable Synthetic Protocols

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For 2-iodo-5,6-dimethoxy-1-benzothiophene, future research will likely focus on moving beyond traditional, often harsh, synthetic conditions towards more sustainable alternatives.

One promising avenue is the use of greener iodocyclization reactions. researchgate.net Traditional methods for the synthesis of 2-iodobenzothiophenes often involve electrophilic cyclization of 2-alkynylthioanisoles using molecular iodine. researchgate.net Future protocols could focus on in situ generation of iodine from more benign sources, such as the reaction of iron(III) chloride with sodium iodide in green solvents like ethanol. researchgate.net This approach not only avoids the handling of volatile and corrosive reagents but also often leads to high yields under mild conditions.

Synthetic Strategy Key Features Potential Advantages
Green IodocyclizationIn situ iodine generation (e.g., FeCl3/NaI), use of green solvents (e.g., ethanol).Reduced hazard, improved safety, high yields.
Metal-Free SynthesisBase-promoted cyclizations, avoiding transition metal catalysts. beilstein-journals.orgLower cost, reduced metal contamination in products.
One-Pot ReactionsCombining multiple synthetic steps without intermediate isolation. morressier.comIncreased efficiency, reduced solvent waste, time-saving.

Exploration of Underexplored Reactivity Patterns and Unconventional Transformations

The iodoarene functionality in this compound is a versatile handle for a multitude of chemical transformations. While classic cross-coupling reactions are well-established, future research is expected to delve into more unconventional reactivity.

The activation of the carbon-iodine bond can lead to diverse reactive intermediates, including aryl radicals, cations, anions, and even arynes, paving the way for novel bond formations. nih.govacs.org The development of transition-metal-free activation methods for iodoarenes is a particularly active area of research. nih.gov For instance, the use of hypervalent iodine reagents as green alternatives to heavy metals can promote a wide range of C-C and C-heteroatom bond formations. acs.org

Furthermore, the synergistic use of light in photoredox catalysis can enable transformations under mild conditions that are not accessible through traditional thermal methods. researchgate.net The application of such methodologies to this compound could unlock new pathways for the synthesis of complex, functionalized benzothiophene (B83047) derivatives. The electron-rich nature of the dimethoxy-substituted ring may also influence the regioselectivity of these reactions in interesting and potentially useful ways.

Transformation Type Enabling Technology Potential Outcomes
C-H FunctionalizationPalladium-catalyzed oxidative C-H functionalization. nih.govDirect introduction of functional groups without pre-functionalized starting materials.
Hypervalent Iodine ChemistryUse of hypervalent iodine reagents as oxidants and coupling partners. nih.govacs.orgGreen and metal-free synthesis of complex molecules.
Photoredox CatalysisVisible-light-mediated reactions. researchgate.netMild reaction conditions, unique reactivity patterns.

Integration with Flow Chemistry and Automation in Organic Synthesis

Flow chemistry, or continuous-flow processing, is revolutionizing the synthesis of organic molecules, particularly heterocycles. uc.ptbohrium.comapple.com This technology offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. springerprofessional.desci-hub.se

The application of flow chemistry to the synthesis and derivatization of this compound is a promising future direction. For instance, hazardous intermediates can be generated and consumed in situ within a closed-loop system, minimizing operator exposure. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and selectivities. springerprofessional.de

Moreover, the modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps, where the output of one reactor is directly fed into the next. uc.pt This can significantly streamline the synthesis of complex benzothiophene derivatives, reducing the need for intermediate purification and isolation. The integration of real-time monitoring techniques, such as NMR and FT-IR spectroscopy, can further enhance process understanding and control. bohrium.com

Flow Chemistry Aspect Application to Benzothiophene Synthesis Key Benefits
Reaction MiniaturizationUse of microreactors for synthesis. bohrium.comExcellent heat and mass transfer, improved safety.
Multi-step Synthesis"Telescoping" of reactions without intermediate isolation. uc.ptIncreased efficiency, reduced waste.
Process AutomationIntegration of real-time analytics and automated control.High reproducibility, process optimization.

Interdisciplinary Research Potential beyond Traditional Synthetic Chemistry

While the synthetic utility of this compound is clear, its potential extends far beyond the realm of traditional organic synthesis. The benzothiophene core is a well-known privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound could impart interesting biological properties. nih.govwisdomlib.org

Future interdisciplinary research could explore the potential of derivatives of this compound as therapeutic agents. For example, they could be investigated as inhibitors of specific enzymes or as modulators of biological pathways implicated in diseases such as cancer or inflammatory disorders. nih.gov

In the field of materials science, the π-conjugated system of the benzothiophene ring suggests potential applications in organic electronics. morressier.com By elaborating the structure through reactions at the 2-iodo position, novel materials with tailored electronic and photophysical properties could be designed. These materials could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Interdisciplinary Field Potential Application Rationale
Medicinal ChemistryDevelopment of novel therapeutic agents. nih.govwisdomlib.orgBenzothiophene is a known privileged scaffold in drug discovery.
Materials ScienceDesign of organic electronic materials. morressier.comThe π-conjugated system of benzothiophene is suitable for electronic applications.
Chemical BiologySynthesis of molecular probes to study biological processes.The benzothiophene core can be functionalized to create fluorescent or affinity-based probes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Iodo-5,6-dimethoxy-1-benzothiophene, and what are their comparative advantages?

  • Methodological Answer : A Pd-catalyzed coupling of 2-iodothiophenol with aryl halides is a widely used method, offering moderate to good yields (45–75%) under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) . Alternative routes include iodine-mediated cyclization of pre-functionalized thiophenes, though these may require harsher conditions (e.g., acetyl nitrate nitration) . The Pd-catalyzed method is favored for scalability and functional group compatibility, while iodine-mediated pathways are useful for introducing halogen substituents.

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Distinct aromatic proton signals (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 334 for C₁₀H₉IO₂S) and fragmentation patterns confirm iodine incorporation .
  • X-ray crystallography : Planar thiophene ring geometry with iodine displacement (0.0233 Å) and weak I⋯O interactions in crystal packing .

Q. What are the primary research applications of this compound in materials or medicinal chemistry?

  • Methodological Answer :

  • Materials Science : Fluorescent derivatives (e.g., 2-aryl-substituted analogs) exhibit high quantum yields (Φ ≈ 1.0) for optoelectronic applications .
  • Medicinal Chemistry : Serves as a scaffold for cannabinoid receptor ligands; substituent optimization (e.g., tert-butyl or methoxy groups) enhances binding affinity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the iodo-substituent in cross-coupling reactions?

  • Methodological Answer : The C–I bond undergoes oxidative addition with Pd(0) catalysts, forming a Pd(II) intermediate. Steric hindrance from methoxy groups at positions 5 and 6 slows transmetallation, necessitating elevated temperatures (80–100°C) or bulky ligands (e.g., XPhos) to improve efficiency . Competing pathways (e.g., homocoupling) can be suppressed using excess aryl halides and inert atmospheres.

Q. How can computational methods guide the design of derivatives with enhanced electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) studies predict HOMO/LUMO levels and charge distribution. For example:

  • Methoxy groups lower LUMO energy by 0.3–0.5 eV, enhancing electron transport in organic semiconductors .
  • Iodine substitution increases polarizability, improving nonlinear optical (NLO) responses .

Q. How do researchers resolve contradictions in reported synthetic yields or side-product profiles?

  • Methodological Answer :

  • Case Study : Pd-catalyzed reactions may yield <50% product if residual moisture deactivates the catalyst. Drying solvents (e.g., molecular sieves in DMF) and degassing improve reproducibility .
  • Side Products : Iodine elimination can form benzothiophene byproducts; TLC monitoring and column chromatography (hexane/EtOAc) isolate the target compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.